2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O3S and its molecular weight is 437.85. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C25H22ClN3O4S
- Molecular Weight : 495.989 g/mol
- CAS Number : 499125-13-2
Structural Features
The structure includes:
- A dihydropyrazin core, which is known for its role in various pharmacological activities.
- A thioether linkage , which can enhance lipophilicity and biological activity.
- Two aromatic rings that may contribute to interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The dihydropyrazin moiety has been linked to inhibition of cancer cell proliferation through various pathways:
-
Mechanism of Action :
- Inhibition of DNA synthesis and repair mechanisms.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
-
Case Studies :
- A study on structurally related compounds demonstrated a reduction in tumor growth in xenograft models of breast cancer when administered at doses of 50 mg/kg .
- Another investigation indicated that compounds with similar thioether functionalities showed enhanced activity against leukemia cell lines, suggesting a potential mechanism involving reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- In Vitro Studies :
- Testing against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating moderate to strong antibacterial activity .
- Fungal assays demonstrated effectiveness against Candida species, with MIC values comparable to established antifungal agents.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways:
- Enzyme Targets :
- Inhibition of cyclooxygenase (COX) enzymes has been observed, which may contribute to its anti-inflammatory properties.
- Potential inhibition of protein kinases involved in cancer cell signaling pathways has been suggested based on preliminary docking studies.
Data Summary
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O3S/c1-28-16-5-3-12(9-13(16)20)25-7-6-23-18(19(25)27)29-10-17(26)24-15-4-2-11(21)8-14(15)22/h2-9H,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCPGRGKGEDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.